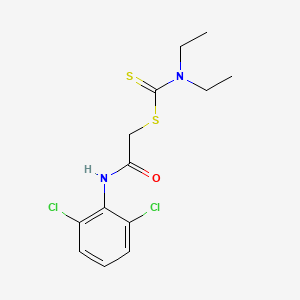

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

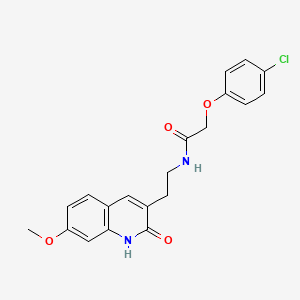

The compound “2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate” is a derivative of “2-((2,6-Dichlorophenyl)amino)benzoic acid” (2-DCABA), which is a potential non-steroidal anti-inflammatory drug . It is also an analog of “2-((2,6-dimethylphenyl)amino)benzoic acid” (HDMPA) .

Synthesis Analysis

The synthesis of 2-DCABA was studied to investigate the effect of double Cl–CH3 exchange . Three forms - two polymorphs (I and II) and one cocrystal salt (S) - were obtained through polymorph screening in a variety of solvents .Molecular Structure Analysis

The molecular structure of the compound is similar to that of 2-DCABA . The molecular formula of 2-DCABA is C18H15Cl2NO6, with an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .Chemical Reactions Analysis

The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA . The photocatalytic degradation of diclofenac, a related compound, has been studied . The diclofenac is efficiently mineralized by photocatalysis via hydroxylation of the aromatic rings to form 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid, which in turn are completely mineralized to CO2 and water .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely similar to those of 2-DCABA . The molecular formula of 2-DCABA is C18H15Cl2NO6, with an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate is utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a reagent in organic synthesis. For example, its derivatives have been used in the preparation of fused substituted 3-aminopyranones, quinolizin-4-ones, and pyrimidin-4-ones, showcasing high yields and demonstrating the compound's role in synthesizing complex heterocycles (Soršak, Stanovnik, & Grdadolnik, 1998). This highlights the chemical's potential in creating novel molecules with varied applications in medicinal and materials chemistry.

Optical and Structural Properties

The structural and optical properties of derivatives have been extensively studied, indicating potential applications in material science, particularly in the development of thin films with unique photovoltaic and electronic properties. For instance, the investigation into 4H-pyrano[3,2-c]quinoline derivatives thin films, which may incorporate similar chemical frameworks, revealed significant insights into their polycrystalline structure, optical absorption, and energy band gaps. These findings suggest a pathway for the development of new materials for electronic and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Research on the photovoltaic properties of derivatives indicates their utility in organic-inorganic photodiode fabrication. The ability of these compounds to form films through thermal evaporation techniques and exhibit rectification behavior under both dark and illuminated conditions underscores their potential in creating efficient photodiodes. This application is critical in the development of renewable energy technologies, where these materials can contribute to more efficient solar energy conversion systems (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The dielectric and electrical properties of derivatives, such as thin films, have been explored, revealing their implications in semiconductor and electronic device manufacturing. Studies demonstrate how these materials' AC electrical conductivity and dielectrical properties can be tailored, offering insights into their use in enhancing the performance of electronic components (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Mecanismo De Acción

Target of Action

It is structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), which is a potential non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs (NSAIDs) typically target enzymes like cyclooxygenase (COX)-1 and COX-2 .

Mode of Action

NSAIDs like 2-DCABA inhibit COX enzymes, which are responsible for producing prostaglandins, compounds that contribute to inflammation and pain signaling .

Biochemical Pathways

Nsaids, including 2-dcaba, inhibit the synthesis of prostaglandins, which are mediators of inflammation . This suggests that the compound may affect inflammatory pathways.

Pharmacokinetics

It’s worth noting that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and therapeutic effect .

Result of Action

By inhibiting the synthesis of prostaglandins, nsaids can reduce inflammation and pain .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule . This suggests that the physical and chemical environment could influence the action of structurally similar compounds.

Propiedades

IUPAC Name |

[2-(2,6-dichloroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2OS2/c1-3-17(4-2)13(19)20-8-11(18)16-12-9(14)6-5-7-10(12)15/h5-7H,3-4,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCCGQVAYDEOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=O)NC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)

![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)

![6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2993468.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)

![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)